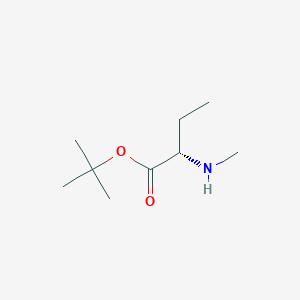

(S)-tert-Butyl 2-(methylamino)butanoate

Description

(S)-tert-Butyl 2-(methylamino)butanoate is a chiral ester derivative characterized by a tert-butyl ester group, a methylamino substituent at the second carbon of the butanoate backbone, and an (S)-configured stereocenter. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the development of enantiomerically pure drugs. Its tert-butyl group enhances steric protection of the ester functionality, improving stability during synthetic processes, while the methylamino group provides a reactive site for further functionalization, such as alkylation or acylation .

Properties

IUPAC Name |

tert-butyl (2S)-2-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-6-7(10-5)8(11)12-9(2,3)4/h7,10H,6H2,1-5H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYAGNZRMFICLQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC(C)(C)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(methylamino)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction of an acid chloride with an alcohol in the presence of a base.

Industrial Production Methods

In industrial settings, the production of (S)-tert-Butyl 2-(methylamino)butanoate may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the product. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(methylamino)butanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester can undergo nucleophilic substitution reactions, such as the SN2 mechanism, where a nucleophile attacks the carbonyl carbon, leading to the formation of a new ester or amide.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol.

Substitution: New ester or amide, depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 2-(methylamino)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(methylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then participate in various biochemical pathways. The methylamino group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the unique properties of (S)-tert-Butyl 2-(methylamino)butanoate, we compare it with two structurally related tert-butyl esters:

(S)-tert-Butyl (1-(5-Bromo-2-methoxy-phenyl)ethyl)-carbamate

tert-Butyl (2S)-2-(2-Chloroacetamido)-4-methylpentanoate

Table 1: Structural and Functional Comparison

Stereochemical Considerations

All three compounds exhibit (S)-chirality, but their stereochemical impact varies:

- The (S)-configuration in (S)-tert-Butyl 2-(methylamino)butanoate ensures enantioselectivity in drug synthesis, reducing off-target effects.

- In tert-Butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate, chirality influences binding affinity in pesticidal targets, as demonstrated in recent agrochemical studies .

Biological Activity

(S)-tert-Butyl 2-(methylamino)butanoate, a compound with a unique structural configuration, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

(S)-tert-Butyl 2-(methylamino)butanoate is an ester derivative characterized by the presence of a tert-butyl group and a methylamino moiety. Its molecular formula is , with a molecular weight of approximately 173.25 g/mol. The compound's structure can be represented as follows:

The biological activity of (S)-tert-Butyl 2-(methylamino)butanoate is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activity and receptor signaling pathways, leading to physiological effects that may be beneficial in therapeutic contexts.

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : There is evidence suggesting that (S)-tert-Butyl 2-(methylamino)butanoate can bind to certain receptors, influencing cellular responses that could be leveraged in cancer therapies.

Anticancer Properties

Recent research has highlighted the potential anticancer properties of (S)-tert-Butyl 2-(methylamino)butanoate. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induces apoptosis |

| A549 (Lung) | 20 | Inhibits cell proliferation |

| HeLa (Cervical) | 12 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, (S)-tert-Butyl 2-(methylamino)butanoate has been investigated for antimicrobial activity. Studies have shown that it exhibits significant inhibition against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these pathogens indicate promising antimicrobial potential, warranting further exploration.

Case Studies

-

Case Study 1: Breast Cancer Treatment

- A study conducted on MDA-MB-231 cells revealed that treatment with (S)-tert-Butyl 2-(methylamino)butanoate resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer treatment.

-

Case Study 2: Antimicrobial Efficacy

- In a comparative study against standard antibiotics, (S)-tert-Butyl 2-(methylamino)butanoate demonstrated superior efficacy in inhibiting biofilm formation in Staphylococcus aureus, indicating its potential application in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.